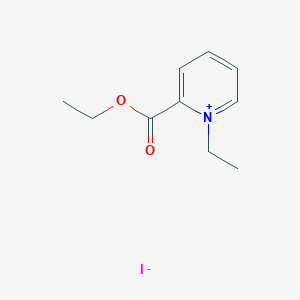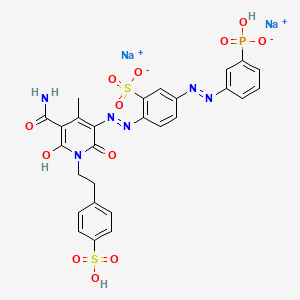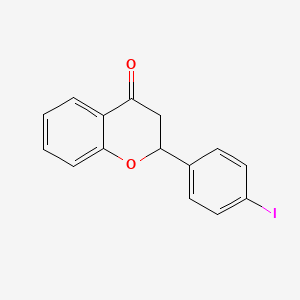![molecular formula C14H8O2S3 B14462518 (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] CAS No. 72612-54-5](/img/structure/B14462518.png)
(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] is a chemical compound with the molecular formula C14H8O2S3. It is characterized by the presence of thiene and thiophene rings, which are sulfur-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] typically involves the reaction of thiophene derivatives with thiene-2,5-diyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophene compounds .
Scientific Research Applications
(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] include:
- Thiophene-2-carboxaldehyde
- 2,5-Dimethylthiophene
- Thiophene-3-carboxylic acid
Uniqueness
What sets (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] apart from these similar compounds is its unique combination of thiene and thiophene rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
72612-54-5 |
|---|---|
Molecular Formula |
C14H8O2S3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[5-(thiophene-2-carbonyl)thiophen-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C14H8O2S3/c15-13(9-3-1-7-17-9)11-5-6-12(19-11)14(16)10-4-2-8-18-10/h1-8H |
InChI Key |
PCLVHTFKVZEORP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)

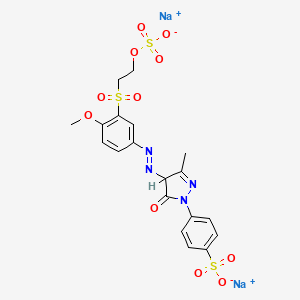

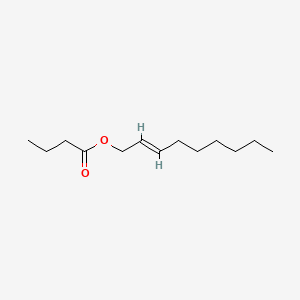
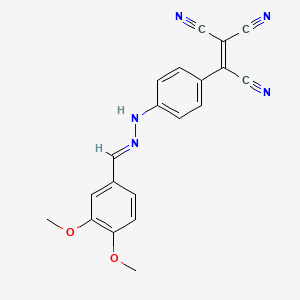
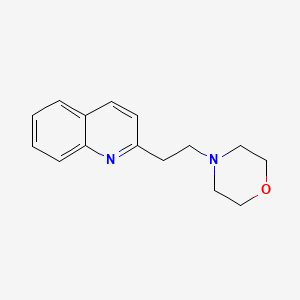

![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
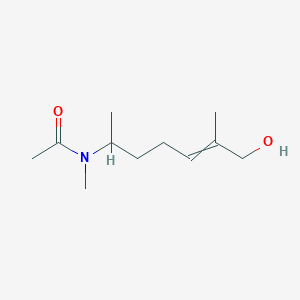
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
